

In-Depth Technical Guide: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

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Compound of Interest

Compound Name: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

Cat. No.: B257278

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, analytical methods, and potential pharmacological context of **4-(Dimethylamino)-1,1-diphenylbutan-1-ol**.

Core Compound Data

The fundamental quantitative data for **4-(Dimethylamino)-1,1-diphenylbutan-1-ol** are summarized below.

Property	Value
Molecular Formula	C ₁₈ H ₂₅ NO
Molecular Weight	283.40 g/mol
IUPAC Name	4-(Dimethylamino)-1,1-diphenylbutan-1-ol

Proposed Experimental Protocols

While specific experimental data for **4-(Dimethylamino)-1,1-diphenylbutan-1-ol** is not readily available in the cited literature, established organic synthesis and analytical methodologies for structurally similar compounds can be adapted.

Synthesis via Grignard Reaction

A plausible and widely used method for the synthesis of tertiary alcohols, such as **4-(Dimethylamino)-1,1-diphenylbutan-1-ol**, is the Grignard reaction.^{[1][2][3]} This involves the reaction of an appropriate ketone with a Grignard reagent. For this specific synthesis, the reaction would involve benzophenone and a Grignard reagent derived from 4-chloro-N,N-dimethylbutan-1-amine.

Materials:

- Benzophenone
- Magnesium turnings
- 4-chloro-N,N-dimethylbutan-1-amine
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (for initiating the Grignard reaction)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to activate the magnesium. A solution of 4-chloro-N,N-dimethylbutan-1-amine in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
- Reaction with Benzophenone: The Grignard reagent is cooled to 0 °C. A solution of benzophenone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-(Dimethylamino)-1,1-diphenylbutan-1-ol**.

Analytical Characterization

The identity and purity of the synthesized **4-(Dimethylamino)-1,1-diphenylbutan-1-ol** can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

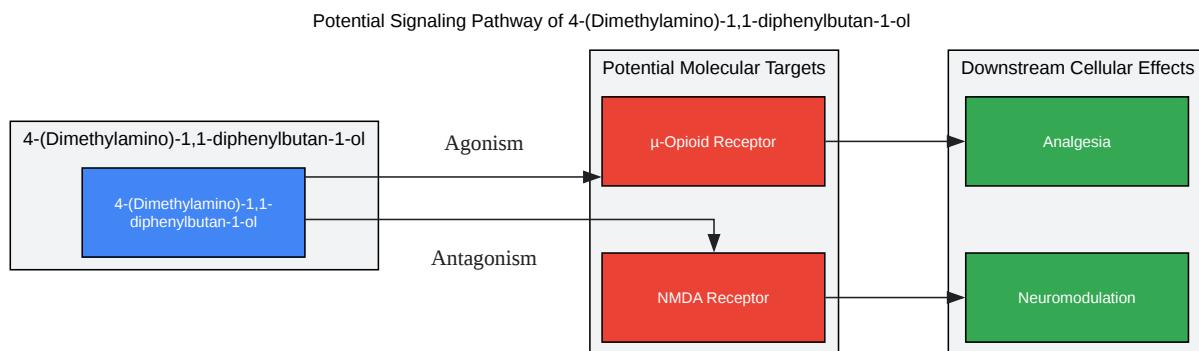
- **Method:** Reversed-phase HPLC is a suitable method for the analysis of amino alcohols.[\[4\]](#)[\[5\]](#)
[\[6\]](#)
- **Column:** A C18 stationary phase is commonly used.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
- **Detection:** UV detection at a wavelength where the phenyl groups absorb (around 254 nm) or mass spectrometry (LC-MS) for more sensitive and specific detection.[\[4\]](#)[\[7\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS):

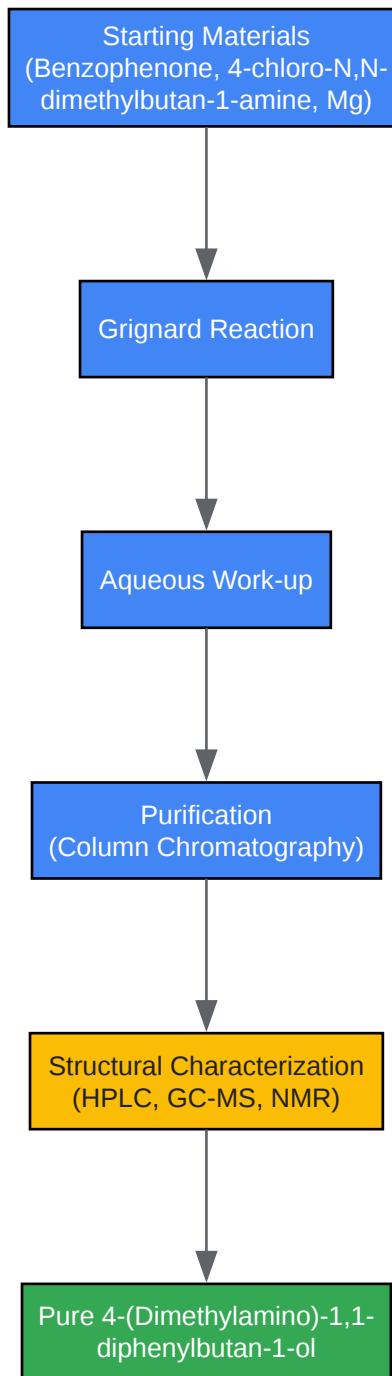
- **Method:** GC-MS can be used for the analysis of volatile derivatives of the compound. Derivatization may be necessary to improve volatility and chromatographic performance.
- **Column:** A non-polar or medium-polarity capillary column is generally used.
- **Carrier Gas:** Helium or hydrogen.
- **Detection:** Mass spectrometry provides structural information and allows for the identification of the compound based on its mass spectrum.

Potential Pharmacological Context and Signaling Pathway

The chemical structure of **4-(Dimethylamino)-1,1-diphenylbutan-1-ol** shares features with known pharmacologically active molecules, particularly those in the diphenylalkanolamine class. A notable example of a structurally related compound is methadone, which is a μ -opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.^{[8][9][10][11]} Based on this structural similarity, a potential mechanism of action for **4-(Dimethylamino)-1,1-diphenylbutan-1-ol** could involve modulation of these receptor systems.



General Workflow for Synthesis and Analysis

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